Cas no 572911-11-6 (1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI))

1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI)
-
- ほほえんだ: CN1CCCC(=O)CC1=O
1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7444449-0.05g |
1-methylazepane-2,4-dione |
572911-11-6 | 92.0% | 0.05g |
$344.0 | 2025-03-11 | |
Enamine | EN300-7444449-0.1g |
1-methylazepane-2,4-dione |
572911-11-6 | 92.0% | 0.1g |
$515.0 | 2025-03-11 | |
Enamine | EN300-7444449-1.0g |
1-methylazepane-2,4-dione |
572911-11-6 | 92.0% | 1.0g |
$1485.0 | 2025-03-11 | |
Enamine | EN300-7444449-5.0g |
1-methylazepane-2,4-dione |
572911-11-6 | 92.0% | 5.0g |
$4309.0 | 2025-03-11 | |
Enamine | EN300-7444449-0.5g |
1-methylazepane-2,4-dione |
572911-11-6 | 92.0% | 0.5g |
$1158.0 | 2025-03-11 | |
Enamine | EN300-7444449-10.0g |
1-methylazepane-2,4-dione |
572911-11-6 | 92.0% | 10.0g |
$6390.0 | 2025-03-11 | |
Enamine | EN300-7444449-0.25g |
1-methylazepane-2,4-dione |
572911-11-6 | 92.0% | 0.25g |
$735.0 | 2025-03-11 | |
Enamine | EN300-7444449-2.5g |
1-methylazepane-2,4-dione |
572911-11-6 | 92.0% | 2.5g |
$2912.0 | 2025-03-11 |
1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI)に関する追加情報
Research Brief on 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) (CAS: 572911-11-6): Recent Advances and Applications
1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) (CAS: 572911-11-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs. This research brief synthesizes the latest findings related to this compound, highlighting its chemical characteristics, synthetic pathways, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) as a scaffold for designing gamma-aminobutyric acid (GABA) receptor modulators. The research demonstrated that derivatives of this compound exhibit high binding affinity to GABAA receptors, suggesting potential applications in treating anxiety and epilepsy disorders. The study employed molecular docking simulations and in vitro assays to validate the compound's interactions with receptor subunits, providing a foundation for further drug development.
In the realm of synthetic chemistry, advancements in the efficient production of 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) have been reported. A 2024 paper in Organic Letters detailed a novel catalytic asymmetric synthesis method using chiral palladium complexes, achieving enantiomeric excesses of over 95%. This breakthrough addresses previous challenges in stereoselective synthesis, enabling the production of optically pure forms of the compound for more targeted biological studies.
Recent pharmacological evaluations have expanded the understanding of this compound's therapeutic potential. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that specific derivatives exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), positioning them as promising candidates for next-generation anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs. Structure-activity relationship (SAR) studies identified critical modifications that enhance both potency and selectivity.
The compound's role in neurodegenerative disease research has also emerged as an area of interest. A 2023 study in ACS Chemical Neuroscience demonstrated that certain 1H-Azepine-2,4(3H,5H)-dione derivatives can modulate alpha-synuclein aggregation, a key pathological feature in Parkinson's disease. These findings open new avenues for developing small-molecule therapeutics targeting protein misfolding disorders.
From a safety and pharmacokinetics perspective, recent preclinical studies have provided valuable data on the absorption, distribution, metabolism, and excretion (ADME) profiles of 1H-Azepine-2,4(3H,5H)-dione analogs. Research indicates favorable blood-brain barrier penetration for CNS-targeted applications, with metabolic stability varying significantly based on N-substitution patterns. These insights are guiding the design of improved derivatives with optimized drug-like properties.
Looking forward, the versatility of 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) as a chemical building block continues to inspire innovation across multiple therapeutic areas. Current research efforts are exploring its incorporation into PROTACs (proteolysis targeting chimeras) for targeted protein degradation and as a core structure in the development of covalent inhibitors. The compound's unique seven-membered ring system offers distinct conformational advantages that are being leveraged in rational drug design strategies.
572911-11-6 (1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI)) 関連製品
- 2044-64-6(N,N-dimethyl-3-oxobutanamide)
- 2235-46-3(N,N-Diethylacetoacetamide)
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)
- 2229094-35-1(2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol)
- 2228252-95-5(2-(2-hydroxy-4-methoxyphenyl)ethanethioamide)
- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)
- 923245-20-9(4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)
- 1350988-90-7(N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)
- 1698837-40-9(INDEX NAME NOT YET ASSIGNED)
- 2228763-24-2(1-{2-3-chloro-4-(trifluoromethyl)phenylethyl}cyclopropan-1-amine)



